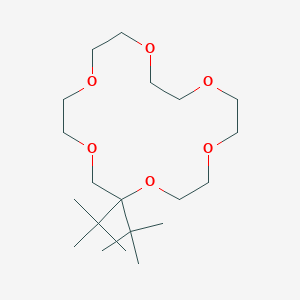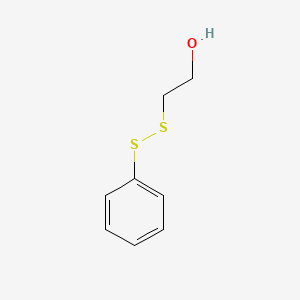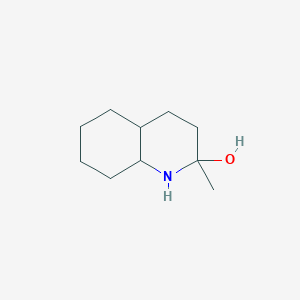
2-Methyldecahydroquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyldecahydroquinolin-2-ol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a decahydroquinoline ring system, which is a saturated derivative of quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldecahydroquinolin-2-ol typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 2-methylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions usually involve hydrogen gas at pressures ranging from 50 to 100 atmospheres and temperatures between 100°C and 200°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyldecahydroquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.
Major Products Formed
Oxidation: Formation of 2-methyldecahydroquinolin-2-one.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted decahydroquinoline derivatives.
Scientific Research Applications
2-Methyldecahydroquinolin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyldecahydroquinolin-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: The unsaturated precursor of 2-Methyldecahydroquinolin-2-ol.
Decahydroquinoline: A saturated derivative of quinoline without the methyl and hydroxyl groups.
2-Methyltetrahydroquinoline: A partially hydrogenated derivative of 2-methylquinoline.
Uniqueness
This compound is unique due to its fully saturated ring system combined with a hydroxyl group and a methyl substituent. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63722-82-7 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-ol |
InChI |
InChI=1S/C10H19NO/c1-10(12)7-6-8-4-2-3-5-9(8)11-10/h8-9,11-12H,2-7H2,1H3 |
InChI Key |
GKGPWRXDPGMOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2CCCCC2N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
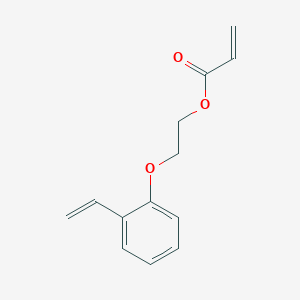
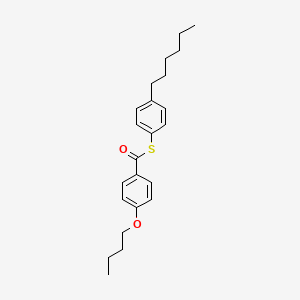
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
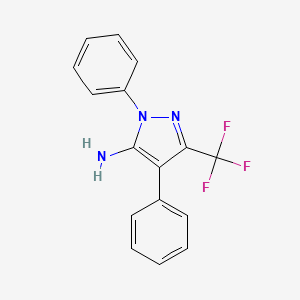
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
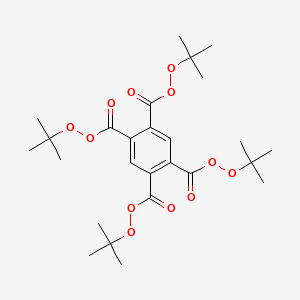


![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)

